molecular formula C6H11N5O B1401091 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide CAS No. 932723-98-3

3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B1401091
CAS No.: 932723-98-3
M. Wt: 169.19 g/mol
InChI Key: ISBAIMTWACNDFD-UHFFFAOYSA-N
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Description

3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide is a heterocyclic organic compound that contains a triazole ring with an amino group and an isopropyl group attached to it

Scientific Research Applications

3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, including antifungal and anticancer agents.

    Agriculture: The compound is used in the development of herbicides and pesticides.

    Materials Science: It is used in the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

Target of Action

The primary target of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide is the enzyme imidazoleglycerol-phosphate dehydratase . This enzyme catalyzes the sixth step of histidine production .

Mode of Action

This compound acts as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase . By binding to the active site of the enzyme, it prevents the normal substrate from interacting with the enzyme, thereby inhibiting the enzyme’s function .

Biochemical Pathways

The inhibition of imidazoleglycerol-phosphate dehydratase by this compound affects the histidine biosynthesis pathway . This results in a decrease in the production of histidine, an essential amino acid .

Pharmacokinetics

It is known to be soluble in water, methanol, ethanol, and chloroform . Its solubility suggests that it could be readily absorbed and distributed in the body, potentially affecting its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of histidine production . This could potentially affect protein synthesis and other cellular functions that rely on histidine.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability could be affected by temperature, as it has a melting point of 157 to 159 °C . Furthermore, its efficacy as an enzyme inhibitor could be influenced by the pH of its environment, as it has a pH value of 6.4 - 7.4 (100 g/l, H₂O, 20 °C) .

Safety and Hazards

3-Amino-1,2,4-triazole is a potential occupational carcinogen . It is not used on food crops because of its carcinogenic properties . As an herbicide, it is known as aminotriazole, amitrole or amitrol .

Biochemical Analysis

Biochemical Properties

3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form chelates with certain metals, which can influence its biochemical activity . The compound’s interactions with enzymes such as hydrolases and oxidoreductases are of particular interest. These interactions often involve the formation of hydrogen bonds and coordination complexes, which can alter the enzyme’s activity and stability .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in yeast cell cultures, the compound can increase the expression of certain genes required for survival under specific conditions . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity. This binding often involves hydrogen bonding and coordination with metal ions . The compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to extreme temperatures or reactive chemicals . Long-term studies have shown that its effects on cellular function can persist for extended periods, although the exact duration depends on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways without causing significant toxicity . At higher doses, it can lead to adverse effects such as changes in thyroid function and potential carcinogenicity . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as hydrolases and oxidoreductases, influencing the conversion of substrates into products . These interactions can affect the overall metabolic flux and the levels of specific metabolites within the cell . The compound’s role in these pathways is crucial for understanding its broader biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biochemical activity and overall efficacy .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . This localization can affect its interactions with other biomolecules and its overall function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with formic acid or its derivatives.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amines.

    Attachment of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides or isopropyl alcohol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as ammonia or primary amines for substitution reactions.

Major Products

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amines or hydrazines.

    Substitution Products: Various substituted triazoles.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1,2,4-triazole: A similar compound with a triazole ring and an amino group but without the isopropyl group.

    1,2,4-Triazole: A basic triazole ring structure without any substituents.

    3,5-Diamino-1,2,4-triazole: A triazole compound with two amino groups.

Uniqueness

3-Amino-N-isopropyl-1H-1,2,4-triazole-5-carboxamide is unique due to the presence of both an amino group and an isopropyl group, which confer specific chemical properties and reactivity. This makes it particularly useful in the synthesis of complex molecules and materials with desired characteristics.

Properties

IUPAC Name

3-amino-N-propan-2-yl-1H-1,2,4-triazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5O/c1-3(2)8-5(12)4-9-6(7)11-10-4/h3H,1-2H3,(H,8,12)(H3,7,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBAIMTWACNDFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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